3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C20H26N4O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under reductive amination conditions.
Formation of the piperidine ring: This involves cyclization reactions, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Coupling reactions: The pyrrolidine and piperidine intermediates are coupled using benzoyl chloride derivatives under basic conditions.
Formation of the imidazolidine-2,4-dione moiety: This step involves the reaction of the coupled intermediate with urea derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the carbonyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, under anhydrous conditions.
Substitution: HNO3, Br2, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine and pyrrolidine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The imidazolidine-2,4-dione moiety may contribute to the compound’s ability to form stable complexes with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antimetastatic effects.
Matrine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of a piperidine ring, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-28-17-8-11-23(13-17)15-4-2-14(3-5-15)19(26)22-9-6-16(7-10-22)24-18(25)12-21-20(24)27/h2-5,16-17H,6-13H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXQQMOADBAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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